1-(2-Aminoethyl)-4-phenyl-pyrazole
Overview
Description
The compound “1-(2-Aminoethyl)-4-phenyl-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Aminoethyl refers to an ethyl group with an amino group substitution, and phenyl refers to a functional group with the formula -C6H5, derived from benzene by removal of a hydrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Scientific Research Applications
Corrosion Inhibition and Antimicrobial Applications
1-(2-Aminoethyl)-4-phenyl-pyrazole and related pyrazole derivatives demonstrate significant effectiveness as corrosion inhibitors. Specifically, they prevent the dissolution of copper in NH4OH solutions. Additionally, these compounds exhibit strong antibacterial activities, outperforming conventional bactericide agents. The chemical structure of these compounds plays a crucial role in both their antimicrobial activities and their corrosion inhibition tendencies (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
Synthesis and Characterization for Medicinal Potentials
Pyrazole derivatives, including this compound, have been synthesized and characterized for their potential in medicinal applications. These compounds have shown promise in antimicrobial and antioxidant activities. Notably, certain derivatives display strong antioxidant activity, suggesting their potential use in new drug discovery and medicinal research (Chennapragada & Machiraju Palagummi, 2018).
Antitumor Agent and Pharmacophoric Groups
The structure of this compound has been studied for its potential as an antitumor agent. The compound's central pyrazole ring is planar, and its phenyl group does not affect the π-electron system of the pyrazole nucleus. This structural arrangement is significant for its potential pharmacophoric properties (Kettmann, Lokaj, Milata, Černuchová, Loupy, & Vo‐Thanh, 2005).
Synthesis for Heterocyclic Anti-bacterial Drugs
Multi-heterocyclic anti-bacterial drugs using this compound derivatives have been synthesized. These compounds display notable antibacterial efficacy. Their molecular structures have been optimized for specific biological activities, indicating their utility in pharmaceutical applications (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Application in Textile Finishing
This compound derivatives have been used in textile finishing. When encapsulated into liposomal chitosan emulsions, these compounds provide antimicrobial properties to cotton fabrics. This application showcases the versatility of pyrazole-based compounds beyond traditional pharmaceutical uses (Nada, Al-Moghazy, Soliman, Rashwan, Eldawy, Hassan, & Sayed, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-phenylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-6-7-14-9-11(8-13-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNHYCKWIGFBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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